molecular formula C12H15N3O2 B8231761 Benzoic acid, 4-(4-azidobutyl)-, methyl ester CAS No. 141019-01-4

Benzoic acid, 4-(4-azidobutyl)-, methyl ester

Cat. No.: B8231761
CAS No.: 141019-01-4
M. Wt: 233.27 g/mol
InChI Key: UUVWANUEKBSRCS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(4-azidobutyl)-, methyl ester: is an organic compound with the molecular formula C12H15N3O2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with a 4-(4-azidobutyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(4-azidobutyl)-, methyl ester typically involves the following steps:

    Esterification: Benzoic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid, to form methyl benzoate.

    Substitution: The methyl benzoate is then subjected to a nucleophilic substitution reaction with 4-bromobutyl azide. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(4-azidobutyl)-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Benzoic acid, 4-(4-azidobutyl)-, methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable linkages with other molecules.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(4-azidobutyl)-, methyl ester involves its ability to undergo azide-alkyne cycloaddition reactions, also known as “click chemistry.” This reaction is highly specific and efficient, allowing for the formation of stable triazole linkages. The azide group acts as a reactive site that can be targeted by alkyne-containing molecules, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-(4-aminobutyl)-, methyl ester
  • Benzoic acid, 4-(4-bromobutyl)-, methyl ester
  • Benzoic acid, 4-(4-hydroxybutyl)-, methyl ester

Uniqueness

Benzoic acid, 4-(4-azidobutyl)-, methyl ester is unique due to the presence of the azide group, which imparts distinct reactivity compared to other similar compounds. The azide group allows for specific reactions such as azide-alkyne cycloaddition, which is not possible with other functional groups like amines, bromides, or hydroxyls. This unique reactivity makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

methyl 4-(4-azidobutyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-17-12(16)11-7-5-10(6-8-11)4-2-3-9-14-15-13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVWANUEKBSRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469500
Record name Benzoic acid, 4-(4-azidobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141019-01-4
Record name Benzoic acid, 4-(4-azidobutyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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